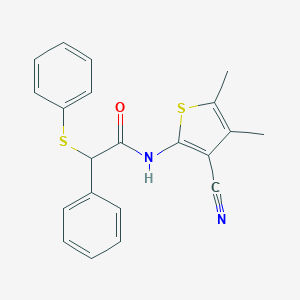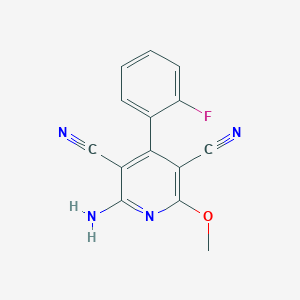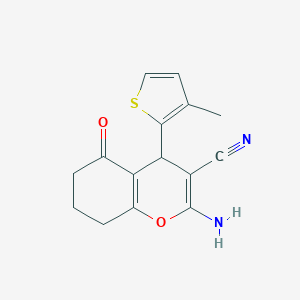![molecular formula C22H15Cl2N3O3 B447565 2-(2,4-dichlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B447565.png)
2-(2,4-dichlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-dichlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of cancer research. The structure of this compound includes a dichlorophenyl group, which is known for its biological activity, and a pyrido[2,3-d]pyrimidine core, which is a common scaffold in medicinal chemistry .
準備方法
The synthesis of 5-(2,4-dichlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione typically involves multiple steps, including cyclization and functional group modifications. One common synthetic route involves the condensation of 2,4-dichlorobenzaldehyde with 1,3-dimethylbarbituric acid, followed by cyclization with an appropriate amine to form the pyrido[2,3-d]pyrimidine core . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Halogen substitution reactions can be performed using nucleophiles like sodium methoxide or potassium tert-butoxide.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form additional ring structures.
科学的研究の応用
5-(2,4-dichlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it inhibits thymidylate synthase by binding to its active site, thereby preventing the synthesis of thymidine, a nucleotide essential for DNA replication. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately causing cell death . Molecular docking studies have shown that the compound fits well into the active site of thymidylate synthase, forming stable interactions with key amino acid residues .
類似化合物との比較
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives such as:
- 5-(4-fluorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione
- 5-(4-chlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione
- 5-(4-bromophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different halogens (fluorine, chlorine, bromine) can significantly affect their biological activity and chemical properties . The uniqueness of 5-(2,4-dichlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione lies in its specific substitution pattern, which contributes to its potent biological activity .
特性
分子式 |
C22H15Cl2N3O3 |
|---|---|
分子量 |
440.3g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione |
InChI |
InChI=1S/C22H15Cl2N3O3/c1-26-20-17(21(29)27(2)22(26)30)15(13-8-7-10(23)9-14(13)24)16-18(25-20)11-5-3-4-6-12(11)19(16)28/h3-9,15-16H,1-2H3 |
InChIキー |
FVTZLBMZTADVMA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=C(C=C(C=C5)Cl)Cl)C(=O)N(C1=O)C |
正規SMILES |
CN1C2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=C(C=C(C=C5)Cl)Cl)C(=O)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-3-[(benzyloxy)carbonyl]-5-cyano-1',3'-dihydro-6-methyl-2'-oxospiro[4H-pyran-4,3'-(2'H)-indole]](/img/structure/B447484.png)
![2-(1,3-benzothiazol-2-yl)-4-[(nonylimino)methyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B447485.png)
![2-(1,3-benzothiazol-2-yl)-4-[(4-ethylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B447486.png)
![cyclohexyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B447487.png)

![2-(1,3-benzothiazol-2-yl)-4-[(sec-butylimino)methyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B447491.png)
![(3-Amino-4,6-ditert-butyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(2-thienyl)methanone](/img/structure/B447492.png)

![2-Ethoxyethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B447498.png)
![2-[2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B447499.png)
![10-isobutyryl-3,3-dimethyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B447502.png)
![2-(3,4-dichlorophenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B447504.png)
![2-Amino-4-(2,3,5,6-tetramethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B447505.png)
